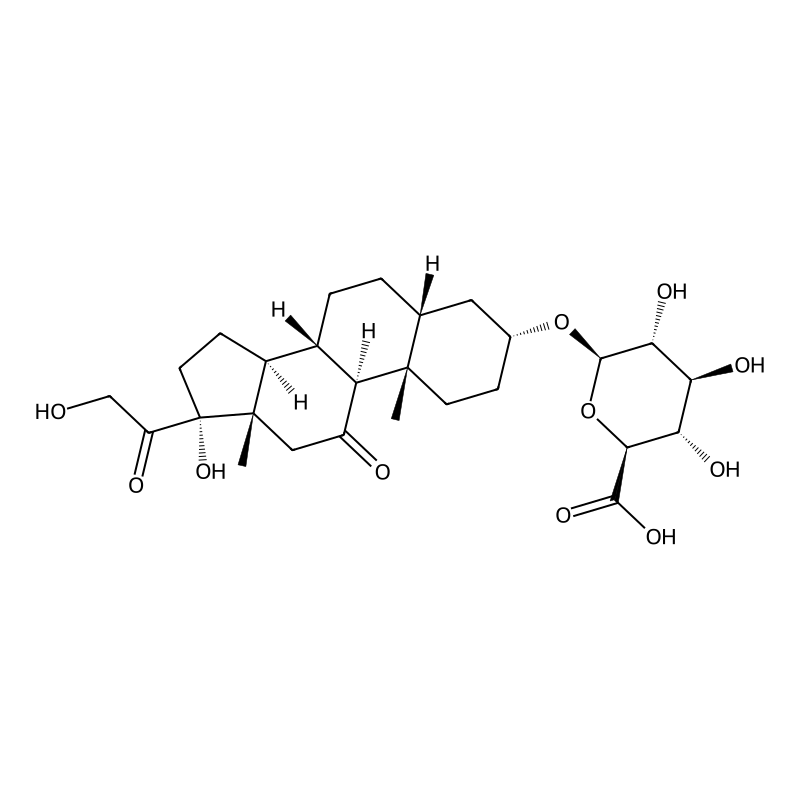Tetrahydrocortisone 3-Glucuronide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Tetrahydrocortisone 3-Glucuronide is a metabolite derived from the steroid hormone tetrahydrocortisone, which is itself a reduced form of cortisol. This compound plays a significant role in the metabolism of corticosteroids, particularly in the context of glucuronidation, a process that enhances the solubility of hydrophobic compounds for excretion via urine. Tetrahydrocortisone 3-Glucuronide is characterized by its glucuronic acid moiety, which is conjugated at the 3-position of the tetrahydrocortisone structure. The chemical formula for Tetrahydrocortisone 3-Glucuronide is C27H42O11, and it has a molecular weight of approximately 542.62 g/mol .
Additionally, tetrahydrocortisone can be further metabolized through oxidation processes to yield other metabolites, including tetrahydrocortisol and allo-tetrahydrocortisol, which are also significant in clinical assessments of adrenal function .
The synthesis of Tetrahydrocortisone 3-Glucuronide typically involves enzymatic glucuronidation reactions where glucuronic acid is transferred to tetrahydrocortisone. This reaction can be catalyzed by various UDP-glucuronosyltransferases found in liver tissues. In laboratory settings, synthetic pathways may also utilize chemical methods to achieve glucuronidation under controlled conditions using reagents such as uridine diphosphate-glucuronic acid .
Tetrahydrocortisone 3-Glucuronide is primarily used in clinical biochemistry for:
- Assessment of Adrenal Function: It serves as a marker for cortisol metabolism.
- Pharmacokinetics Studies: Understanding how drugs are metabolized through glucuronidation pathways.
- Biomarker Research: Investigating conditions such as Cushing's syndrome or adrenal insufficiency by measuring urinary excretion levels.
Its role in drug metabolism also highlights its importance in pharmacology, particularly concerning drug interactions that may affect glucuronidation processes .
Tetrahydrocortisone 3-Glucuronide shares structural similarities with several other steroid metabolites. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cortisol | C21H30O5 | Primary stress hormone; precursor to tetrahydrocortisone |
| Tetrahydrocortisol | C21H30O4 | Active form involved in stress response |
| Allo-tetrahydrocortisol | C21H30O4 | Isomeric form with distinct biological effects |
| Tetrahydrocortisol Glucuronide | C27H40O11 | Similar glucuronide form with different position of attachment |
Uniqueness: Tetrahydrocortisone 3-Glucuronide is unique due to its specific conjugation at the 3-position, which differentiates it from other metabolites like tetrahydrocortisol and its glucuronides. This specificity influences its role in metabolic pathways and its utility as a biomarker for adrenal function assessment .








